(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate H-GLU(OBZL)-NCA was used in the synthesis and physicochemical characterization of reduction-sensitive block copolymer for intracellular delivery of doxoru bicin.
Brand Name: Vulcanchem
CAS No.: 3190-71-4
VCID: VC0117589
InChI: InChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17)/t10-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

CAS No.: 3190-71-4

Reference Standards

VCID: VC0117589

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate - 3190-71-4

CAS No. 3190-71-4
Product Name (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate
Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
IUPAC Name benzyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate
Standard InChI InChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17)/t10-/m0/s1
Standard InChIKey UGCBVSDSTGUPBC-JTQLQIEISA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)CC[C@H]2C(=O)OC(=O)N2
SMILES C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2
Density 1.293
Description H-GLU(OBZL)-NCA was used in the synthesis and physicochemical characterization of reduction-sensitive block copolymer for intracellular delivery of doxoru bicin.
Synonyms (+)-(S)-Glutamic Acid γ-Benzyl Ester N-carboxyanhydride; 5-Benzyl L-Glutamate N-Carboxyanhydride; L-Glutamic Acid-γ-benzyll ester N-Carboxyanhydride; L-γ-Benzylglutamic Acid Carboxyanhydride; N-Carboxy-γ-benzyl-L-glutamate Anhydride; γ-Benzyl L-N-Car
PubChem Compound 9813894
Last Modified Nov 11 2021
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